4-(4-Propyl-1-piperazinyl)benzoic acid
Overview
Description
“4-(4-Propyl-1-piperazinyl)benzoic acid” is a chemical compound with the molecular formula C14H20N2O2 . It is used in various applications, although specific uses for this particular compound are not widely documented .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a propyl-piperazine group . The InChI code for this compound is 1S/C11H14N2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13 .Scientific Research Applications
Enzymatic Metabolism in Drug Development
4-(4-Propyl-1-piperazinyl)benzoic acid derivatives, like Lu AA21004, undergo complex metabolic transformations involving cytochrome P450 enzymes. These transformations result in various metabolites, including hydroxylated, sulfoxide, N-hydroxylated piperazine, and benzylic alcohol forms, which further oxidize to corresponding benzoic acids. Understanding these enzymatic pathways is crucial in the development of novel antidepressants, as it aids in predicting drug interactions, side effects, and efficacy (Hvenegaard et al., 2012).
Crystallography and Molecular Structure
The crystal structure of similar compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), provides insights into the molecular conformation and bonding interactions within these molecules. Understanding these structural aspects is fundamental in the design of new compounds with desired physical and chemical properties for various applications, including pharmaceuticals (Faizi et al., 2016).
Co-crystallization Studies
Co-crystallization of benzoic acid derivatives with N-containing bases like piperazine reveals stoichiometric variants, polymorphism, and twinning, which are vital for understanding solid-state chemistry and pharmaceutical formulation. These studies contribute to the development of better drug delivery systems and more stable forms of active pharmaceutical ingredients (Skovsgaard & Bond, 2009).
Pharmacological Activity and Drug Design
Compounds related to this compound exhibit significant pharmacological activities, such as D2/5-HT2 antagonism and 5-HT1a agonism, indicating potential as neuroleptic agents. The exploration of structure-activity relationships within these compounds aids in the design of new drugs with atypical antipsychotic properties, improving treatment options for psychiatric disorders (Norman et al., 1996).
Molecular Mechanisms in Therapeutic Applications
Investigating the molecular interactions and mechanisms of action of compounds like this compound analogs in therapeutic contexts, such as HIV entry inhibition, enhances our understanding of their potential applications in treating various diseases. Unraveling these mechanisms is essential for the development of new therapeutic agents with specific targets and minimal side effects (Watson et al., 2005).
Properties
IUPAC Name |
4-(4-propylpiperazin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(4-6-13)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPZNQRPUIWZEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450549 | |
Record name | 4-(4-PROPYL-1-PIPERAZINYL)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85469-68-7 | |
Record name | 4-(4-PROPYL-1-PIPERAZINYL)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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